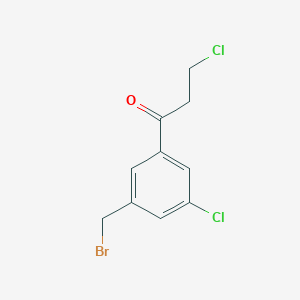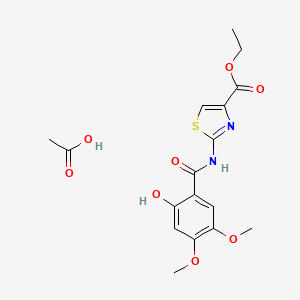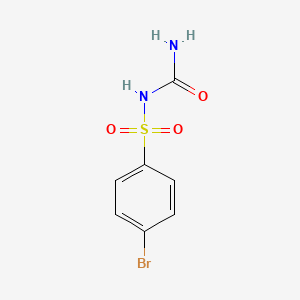
N-(Aminocarbonyl)-4-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Aminocarbonyl)-4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an aminocarbonyl group attached to a 4-bromobenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with urea. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Aminocarbonyl)-4-bromobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminocarbonyl group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form sulfinamides or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkylamino derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of sulfinamides or thiols.
Applications De Recherche Scientifique
N-(Aminocarbonyl)-4-bromobenzenesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Aminocarbonyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or disrupt the pH balance in cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
N-(Aminocarbonyl)-4-bromobenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
N-(Aminocarbonyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and biological activity.
N-(Aminocarbonyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
N-(Aminocarbonyl)-4-nitrobenzenesulfonamide:
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can be exploited in various substitution reactions to create a diverse array of derivatives .
Propriétés
Numéro CAS |
35207-09-1 |
|---|---|
Formule moléculaire |
C7H7BrN2O3S |
Poids moléculaire |
279.11 g/mol |
Nom IUPAC |
(4-bromophenyl)sulfonylurea |
InChI |
InChI=1S/C7H7BrN2O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,(H3,9,10,11) |
Clé InChI |
CFFMQAKDWHNICI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


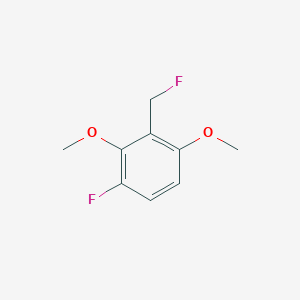
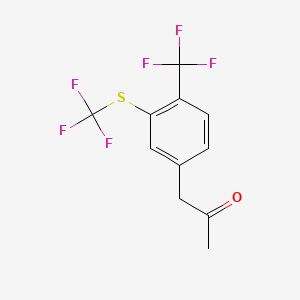
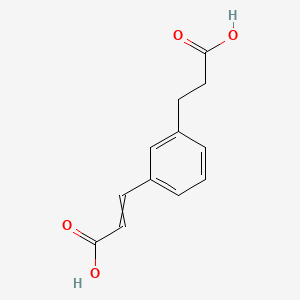



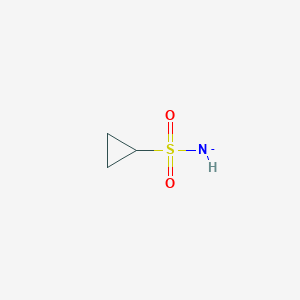
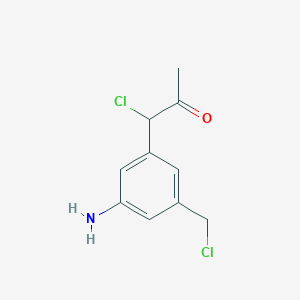

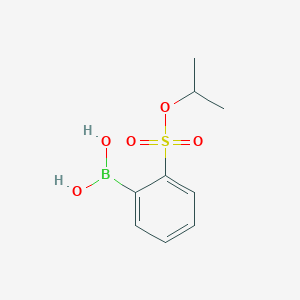
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
